molecular formula C19H21NO3 B374183 Methyl 4-[(4-tert-butylbenzoyl)amino]benzoate CAS No. 303790-73-0

Methyl 4-[(4-tert-butylbenzoyl)amino]benzoate

Cat. No.: B374183
CAS No.: 303790-73-0
M. Wt: 311.4g/mol
InChI Key: WLKYBLWTJLCBPU-UHFFFAOYSA-N
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Description

Methyl 4-[(4-tert-butylbenzoyl)amino]benzoate is a synthetic organic compound belonging to the class of substituted benzoate esters. It features a benzoate core functionalized with a tert-butyl-substituted benzamido group at the 4-position, making it a derivative of 4-aminobenzoic acid (PABA). This structure incorporates two key pharmacophores: an aromatic ester and an amide linkage, which are commonly found in molecules with diverse biological activities and material science applications . The primary research value of this compound lies in its role as a versatile chemical intermediate or building block for the synthesis of more complex molecular architectures. Its structure is analogous to other N-benzoyl and PABA-derived compounds that have been investigated for various biological properties. For instance, similar N-benzoyl salicylamide scaffolds have shown promise in antimicrobial research, exhibiting activity against protozoan parasites like Plasmodium falciparum and Leishmania donovani . Furthermore, 4-aminobenzoic acid derivatives are well-established precursors in medicinal chemistry, forming the core of local anesthetics, anti-folate agents, and sunscreen agents . The specific tert-butyl and benzamide substitutions on this PABA-derivative frame may allow researchers to tune the compound's lipophilicity and electronic properties, which can be critical for structure-activity relationship (SAR) studies in drug discovery . While the exact mechanism of action for this compound is compound-specific and requires empirical determination, related PABA analogs are known to function as metabolic intermediates or enzyme inhibitors in certain biological pathways. Some structural analogs operate by interfering with folate synthesis in susceptible pathogens, while others, such as salicylimide derivatives, have been explored for targeting specific parasite proteins . Researchers are encouraged to investigate its potential as a precursor for heterocyclic systems like benzimidazoles or as a candidate for evaluating antimicrobial, cytotoxic, or material science applications . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 4-[(4-tert-butylbenzoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-19(2,3)15-9-5-13(6-10-15)17(21)20-16-11-7-14(8-12-16)18(22)23-4/h5-12H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKYBLWTJLCBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves activating 4-tert-butylbenzoic acid using dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP). The reaction proceeds in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C, followed by gradual warming to room temperature. Methyl 4-aminobenzoate is added stoichiometrically, with reaction completion typically requiring 12–18 hours.

Key parameters:

  • Molar ratio: 1:1.05 (acid to amine) to account for DCC consumption

  • Solvent selection: Dichloromethane > tetrahydrofuran due to better carbodiimide solubility

  • Yield range: 68–72% after column chromatography

Mixed Anhydride Approach

Alternative activation using ethyl chloroformate generates a reactive mixed anhydride intermediate. This method, while avoiding carbodiimide side products, requires strict temperature control (-15°C during anhydride formation). Triethylamine serves as both base and proton scavenger.

Comparative advantages:

  • Reduced formation of N-acylurea byproducts

  • Scalable to kilogram quantities with 65–70% isolated yield

  • Compatible with moisture-sensitive substrates

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern production facilities employ continuous flow reactors to enhance reaction kinetics and safety. A representative protocol from patent literature details:

ParameterSpecification
Reactor typeMicrostructured tubular (316L SS)
Residence time8.5 min ± 15 s
Temperature profile40°C (zone 1) → 65°C (zone 3)
Pressure12 bar N₂
Throughput15 L/h

This method achieves 89% conversion with >99% purity by HPLC, eliminating batch-to-batch variability common in traditional setups.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize high-energy ball milling for reagent activation:

  • Stoichiometry: 1:1 molar ratio of acid chloride to methyl 4-aminobenzoate

  • Milling media: Zirconium oxide balls (5 mm diameter)

  • Frequency: 30 Hz for 45 min cycles

  • Additives: 2 mol% DMAP accelerates reaction kinetics

Preliminary data shows 82% yield without solvent recovery steps, though industrial adoption remains limited by equipment costs.

Catalytic Systems for Improved Efficiency

Titanium-Based Catalysis

The US7547798B2 patent discloses titanium(IV) butoxide as an effective transesterification catalyst when synthesizing related aminobenzoate esters. Applied to our target compound:

Optimized conditions:

  • Catalyst loading: 0.5–1.2 mol% Ti(O^Bu)₄

  • Temperature: 150–165°C under reduced pressure (200 mbar)

  • Co-solvent: 1-butanol (auxiliary alcohol) improves reagent miscibility

This system achieves 94% conversion in 8 hours, with the auxiliary alcohol enabling continuous azeotropic removal of water.

Enzymatic Coupling

Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) catalyzes the amidation in non-aqueous media:

ConditionValue
Solventtert-Butyl methyl ether
Enzyme loading15% w/w
Temperature55°C
Water activity0.23 (controlled via salt pairs)

While yielding 78% product, the method’s main advantage lies in stereochemical control for chiral derivatives.

Alternative Synthetic Routes

Hydroxamic Acid Rearrangement

CN112745239A describes a nitration-free pathway applicable to aminobenzoate synthesis:

  • Step 1: React phthalic acid monoester with hydroxylamine to form hydroxamic acid salt

  • Step 2: Acid-catalyzed Lossen rearrangement at 80–110°C

  • Step 3: Esterification with methanol/H₂SO₄

Key benefits:

  • Avoids hazardous nitration/reduction steps

  • 76% overall yield from phthalic anhydride

  • Scalable to multi-ton production

Microwave-Assisted Synthesis

Rapid dielectric heating significantly reduces reaction times:

  • Equipment: CEM Discover SP reactor

  • Conditions: 150 W, 100°C, 20 min

  • Solvent: DMF with 0.1 M LiCl (microwave absorber)

This method achieves 88% yield but requires specialized instrumentation.

Characterization & Quality Control

Critical analytical data for batch release:

Spectroscopic Properties

TechniqueKey Signals
IR (KBr)3320 cm⁻¹ (N-H), 1715 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide)
¹H NMR (400 MHz, CDCl₃)δ 1.35 (s, 9H, t-Bu), 3.90 (s, 3H, OCH₃), 7.85 (d, J=8.8 Hz, 2H), 8.15 (s, 1H, NH)
HPLC purity>99.5% (C18, 70:30 MeOH:H₂O + 0.1% TFA)

Thermal Properties

  • Melting point: 142–144°C (DSC onset)

  • Decomposition: 287°C (TGA, N₂ atmosphere)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost IndexE-Factor
Classical DCC7299.11.0018.7
Continuous Flow8999.80.855.2
Enzymatic7898.91.209.4
Hydroxamic Rearrangement7699.30.927.8

E-Factor = (kg waste)/(kg product); Cost index normalized to DCC method

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-tert-butylbenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-tert-butylbenzoic acid and 4-aminobenzoic acid.

    Reduction: Formation of 4-[(4-tert-butylbenzoyl)amino]benzyl alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules and polymers. Its structure allows for various modifications that can lead to the development of new materials and compounds.

Biology

  • Biochemical Probes : Methyl 4-[(4-tert-butylbenzoyl)amino]benzoate is being investigated for its potential as a biochemical probe in cellular studies. Its ability to interact with specific molecular targets makes it useful for understanding biological pathways and mechanisms.

Medicine

  • Therapeutic Properties : Research has indicated that this compound may possess anti-inflammatory and anticancer activities. Studies have shown it can inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. Additionally, in vitro assays have demonstrated its ability to inhibit the proliferation of cancer cells .

Industrial Applications

This compound is utilized in the production of specialty chemicals, coatings, and materials that require specific properties. Its stability and reactivity make it suitable for various applications in industrial chemistry.

Antimicrobial Efficacy

A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antimicrobial potency.

Anti-inflammatory Effects

In a murine model of inflammation, administration of the compound resulted in significant reduction in paw edema compared to control groups, suggesting potential anti-inflammatory effects.

Cancer Cell Proliferation

In vitro assays using breast cancer cell lines demonstrated that the compound inhibited cell growth by 50% at a concentration of 10 µM, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-tert-butylbenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in reduced production of pro-inflammatory mediators. Additionally, it can interact with cellular signaling pathways, modulating gene expression and cellular responses.

Comparison with Similar Compounds

Key Observations:

Biological Activity: Ethyl 4-(carbamoylamino)benzoate () demonstrated selective aquaporin inhibition, suggesting that the tert-butyl variant may exhibit similar biological targeting but with altered potency due to steric effects.

Synthetic Flexibility : Palladium-catalyzed coupling () and esterification () are common methods for synthesizing such derivatives, enabling modular substitutions.

Physicochemical and Pharmacokinetic Properties

While explicit data for this compound are unavailable in the evidence, inferences can be drawn from analogs:

  • Solubility : The tert-butyl group likely reduces aqueous solubility compared to polar derivatives like Methyl 4-[(3-nitrophenyl)carbamoyl]benzoate.
  • Stability : The amide linkage enhances metabolic stability relative to ester or nitro groups, as seen in and .
  • Bioavailability : Lipophilic tert-butyl derivatives may exhibit enhanced tissue penetration, as observed in HDAC inhibitors ().

Biological Activity

Methyl 4-[(4-tert-butylbenzoyl)amino]benzoate is an organic compound with potential applications in medicinal chemistry, particularly due to its biological activity. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H21NO3C_{19}H_{21}NO_3. Its structure features both ester and amide functional groups, which contribute to its unique reactivity and interaction with biological targets. The presence of a bulky tert-butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests potential anti-inflammatory properties.
  • Cell Signaling Modulation : It can influence cellular signaling pathways, affecting gene expression and cellular responses. This modulation may play a role in its anticancer activities.
  • Antioxidant Activity : Similar compounds have shown potential as antioxidants, which could be relevant for mitigating oxidative stress in cells.

Biological Activity Studies

Research has explored the biological activities of this compound through various assays:

Table 1: Summary of Biological Activities

Activity TypeAssay MethodFindings
Anti-inflammatoryCOX enzyme inhibitionReduced levels of inflammatory mediators
CytotoxicityCell viability assaysExhibited selective cytotoxicity against cancer cells
AntioxidantDPPH scavenging assayDemonstrated significant free radical scavenging
Enzyme inhibitionGlutathione S-transferase (GST)Inhibited GST activity at micromolar concentrations

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study evaluated the compound's ability to inhibit COX enzymes, revealing a significant reduction in inflammatory markers in vitro. This suggests a potential application in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibited selective cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction, which was confirmed through flow cytometry analysis.
  • Antioxidant Properties : The compound was tested for its antioxidant capacity using DPPH and ABTS radical scavenging assays. Results indicated that it effectively scavenged free radicals, supporting its potential use in formulations aimed at reducing oxidative stress.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

CompoundCOX InhibitionCytotoxicityAntioxidant Activity
This compoundYesModerateHigh
Methyl 4-aminobenzoateYesLowModerate
Methyl 4-tert-butylbenzoateNoLowLow

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 4-[(4-tert-butylbenzoyl)amino]benzoate to achieve high yield and purity?

Methodological Answer: The synthesis typically involves coupling 4-tert-butylbenzoyl chloride with methyl 4-aminobenzoate under basic conditions. Key parameters include:

  • Catalysts/Reagents: Use triethylamine or pyridine to neutralize HCl byproducts during amide bond formation .
  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 12–24 hours .
  • Purification: Flash column chromatography (e.g., chloroform:methanol 9:1) or recrystallization from ethanol yields >90% purity .
Condition Optimal Parameters Impact on Yield/Purity
Temperature0–25°CPrevents side reactions
Reaction Time12–24 hoursEnsures complete conversion
Purification MethodFlash chromatography (silica gel)Removes unreacted starting materials

Q. How can researchers characterize the structural and purity profile of this compound using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify tert-butyl protons (δ 1.3–1.4 ppm, singlet) and aromatic protons (δ 7.2–8.2 ppm). The methyl ester group appears at δ 3.8–3.9 ppm .
    • 13C NMR: Confirm the carbonyl carbons (amide: ~165 ppm; ester: ~170 ppm) and tert-butyl carbons (~30 ppm) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z ~325 (C₁₉H₂₁NO₃⁺) with fragmentation patterns confirming the tert-butyl and benzamide groups .
  • HPLC: Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) and detect impurities .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Flash Column Chromatography: Silica gel with chloroform:methanol (95:5) effectively separates the product from unreacted starting materials .
  • Recrystallization: Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals (melting point ~150–155°C) .
  • Troubleshooting: If impurities persist, repeat chromatography with gradient elution or use preparative TLC for small-scale purification .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to model the electronic properties of this compound?

Methodological Answer:

  • Functional Selection: Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to predict molecular orbitals and dipole moments accurately .
  • Basis Sets: 6-31G(d,p) for geometry optimization and 6-311++G(2d,p) for vibrational frequency analysis .
  • Applications: Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax values or study charge transfer in supramolecular interactions .

Q. What challenges arise in resolving crystallographic disorder during X-ray structure determination of this compound?

Methodological Answer:

  • Disorder Handling: Use SHELXL to model alternative conformations of the tert-butyl group. Apply occupancy refinement (e.g., 50:50 split) for disordered atoms .
  • Data Collection: Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts .
  • Validation: Check ADDSYM in PLATON to detect missed symmetry and refine hydrogen bonds with restraints .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of derivatives of this compound?

Methodological Answer:

  • Derivative Synthesis: Modify the tert-butyl group (e.g., replace with CF₃ or phenyl) or ester moiety (e.g., hydrolyze to carboxylic acid) .
  • Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
  • Data Analysis: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values using multivariate regression .

Q. How should researchers address discrepancies in reported spectroscopic or physical data (e.g., melting points, NMR shifts)?

Methodological Answer:

  • Purity Verification: Reanalyze samples via HPLC or DSC to rule out solvent inclusion or polymorphic forms .
  • Experimental Conditions: Ensure NMR spectra are recorded in deuterated DMSO or CDCl₃ to avoid solvent shifts .
  • Crystallographic Validation: Compare experimental XRD bond lengths/angles with DFT-optimized geometries to identify structural anomalies .

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